molecular formula C8H12BrNO3 B039645 3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one CAS No. 114341-88-7

3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B039645
CAS No.: 114341-88-7
M. Wt: 250.09 g/mol
InChI Key: MCVHDVANTPAEAA-UHFFFAOYSA-N
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Description

3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromopropanoyl group attached to the oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 2-bromopropionyl bromide with 4,4-dimethyl-1,3-oxazolidin-2-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide or acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazolidinones.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Polymer Chemistry: Utilized in the preparation of macroinitiators for atom transfer radical polymerization.

    Biological Studies: Explored for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopropionyl bromide
  • 4,4-Dimethyl-1,3-oxazolidin-2-one
  • 3-(2-Chloropropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one

Uniqueness

3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one is unique due to the presence of both the bromopropanoyl group and the oxazolidinone ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-(2-bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO3/c1-5(9)6(11)10-7(12)13-4-8(10,2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVHDVANTPAEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(=O)OCC1(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431867
Record name 3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114341-88-7
Record name 3-(2-Bromo-1-oxopropyl)-4,4-dimethyl-2-oxazolidinone
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URL https://commonchemistry.cas.org/detail?cas_rn=114341-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromopropionoyl)-4,4-dimethyl-1,3-oxazolan-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromopropionoyl)-4,4-dimethyl-1,3-oxazolan-2-one
Source European Chemicals Agency (ECHA)
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Record name 2-Oxazolidinone, 3-(2-bromo-1-oxopropyl)-4,4-dimethyl-
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Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (0.24 g; 10.0 mmol) in tetrahydrofuran (100 ml) was added 4,4-dimethyloxazolidin-2-one (1.15 g; 10.0 mmol) at 0° C., and the resultant suspension was stirred at room temperature for 5 hours. To the gelatinous reaction mixture was added 2-bromopropionyl bromide (1.05 ml) at 0° C. After stirring for 1 hour, a saturated aqueous solution of potassium dihydrogen phosphate was added to quench the reaction. An aqueous layer was extracted with ethyl acetate. Combined organic layers were dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to give a solid residue, which was purified by silica gel column chromatography (hexane:dichloromethane=1:1~0:1) to give 3-(2'-bromopropionyl)-4,4-dimethyloxazolidin-2-one (2.35 g, yield, 90%) as colorless crystals.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.05 mL
Type
reactant
Reaction Step Four
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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